O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine
Description
“O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine” is an organic compound characterized by a hydroxylamine functional group (-NH-O-) linked to a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and a methylene bridge (-CH₂-) at the 2-position. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a candidate for applications in agrochemicals or pharmaceuticals, particularly as a reactive intermediate in synthesis.
Properties
IUPAC Name |
O-[[5-(trifluoromethyl)pyridin-2-yl]methyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)5-1-2-6(4-13-11)12-3-5/h1-3H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUYEIFBTWUWQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-(trifluoromethyl)pyridine.
Functional Group Introduction:
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamine group can yield nitroso compounds, while reduction can produce primary amines.
Scientific Research Applications
Medicinal Chemistry Applications
Drug Development and Therapeutics
O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine has been investigated for its potential as a therapeutic agent in treating various diseases. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.
- Case Study: Oncology
Research has highlighted the compound's efficacy in oncology, particularly in targeting specific cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth and enhancing the effectiveness of existing chemotherapy agents .
| Compound | Target | Effectiveness |
|---|---|---|
| This compound | Cancer Cells | Significant inhibition of growth |
Agricultural Applications
Pesticidal and Fungicidal Properties
The compound has been noted for its microbiocidal activity, particularly as a fungicide. Its application in agriculture is aimed at controlling phytopathogenic microorganisms that threaten crops.
- Case Study: Crop Protection
A patent describes the use of this compound as an active ingredient in agrochemical compositions designed to protect plants from fungal infections. The compound demonstrated excellent activity against various fungi at low application rates, making it environmentally safe and effective for agricultural use .
| Application | Target Organisms | Efficacy |
|---|---|---|
| Fungicide | Fungi (e.g., Botrytis spp., Aspergillus spp.) | Effective at low rates |
Biochemical Applications
Buffering Agent in Cell Cultures
In biochemical research, this compound serves as a non-ionic organic buffering agent. It is utilized to maintain pH stability in cell cultures, which is critical for various biological experiments.
- Case Study: Cell Culture Stability
Studies have shown that using this compound as a buffering agent helps maintain pH levels within the optimal range (6–8.5), which is essential for cell viability and function during experimental procedures .
| Application | Purpose | pH Range |
|---|---|---|
| Buffering Agent | Maintain pH stability | 6 - 8.5 |
Mechanism of Action
The mechanism of action of O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This dual functionality makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Key Differences :
- Substituents: While the target compound has a 5-(trifluoromethyl) group, the analog features a 6-(1H-pyrazol-1-yl) substituent on the pyridine ring.
- Molecular Formula :
- Storage Conditions : The analog requires storage at 2–8°C, suggesting sensitivity to temperature, a property that may also apply to the target compound due to shared hydroxylamine instability .
Functional Analog: (E)-N-(5-fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide
Key Differences :
- Substituents : This compound includes a fluoro, iodo, and pivalamide group, which confer distinct electronic and steric effects compared to the trifluoromethyl group in the target compound. The iodine atom may enhance halogen-bonding interactions, while the pivalamide group increases steric bulk .
Data Tables
Table 1: Physicochemical Comparison
| Property | O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine | Hydroxylamine, O-[[6-(1H-pyrazol-1-yl)-3-pyridinyl]methyl]- |
|---|---|---|
| Molecular Formula | C₈H₇F₃N₂O | C₉H₁₀N₄O |
| Molar Mass (g/mol) | 204.1 (calculated) | 190.2 |
| Key Substituents | 5-CF₃, 2-CH₂ | 6-pyrazol, 3-CH₂ |
| Storage Conditions | Not reported | 2–8°C |
Research Findings and Limitations
- Biological Activity: No direct studies on the target compound’s bioactivity are available.
- Stability : Hydroxylamine derivatives are generally prone to oxidation; the trifluoromethyl group may mitigate this by stabilizing the adjacent methylene bridge through inductive effects .
Biological Activity
O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine (CAS No. 1256803-76-5) is a chemical compound characterized by its trifluoromethyl group attached to a pyridine ring and a hydroxylamine functional group. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.
- Molecular Formula : C7H7F3N2O
- Molecular Weight : 192.14 g/mol
- InChI Key : YNUYEIFBTWUWQJ-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating the compound's penetration through biological membranes. The hydroxylamine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This dual functionality positions it as a valuable tool in biochemical research.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives displayed minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus, indicating their potential as antibacterial agents .
Anticancer Properties
The compound's derivatives are also under investigation for their anticancer activities. A notable study highlighted the effectiveness of hydroxylamine-based inhibitors against epidermal growth factor receptor (EGFR) mutations in non-small cell lung cancer (NSCLC). One derivative exhibited an IC50 value of 7.2 nM, showcasing potent anticancer activity compared to existing therapies .
Research Findings and Case Studies
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, starting from 5-(trifluoromethyl)pyridine. The structure-activity relationship studies indicate that modifications in the pyridine ring can significantly influence biological activity. For instance, substituents at different positions can enhance or diminish the compound's efficacy against specific biological targets .
Applications in Drug Development
This compound is being explored for its potential applications in drug development:
- Pharmaceuticals : As a building block for synthesizing novel therapeutic agents targeting various diseases.
- Agrochemicals : Investigated for its potential use in developing new pesticides or herbicides due to its biological activity.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine, and how can the instability of the hydroxylamine moiety be addressed?
- Methodology : The synthesis typically involves functionalizing 5-(trifluoromethyl)pyridin-2-ylmethanol via oxidation to the aldehyde, followed by reductive amination with hydroxylamine. Protecting groups (e.g., tert-butyloxycarbonyl, Boc) are critical to stabilize the hydroxylamine during synthesis. For example, similar trifluoromethylpyridine derivatives in and utilize reductive amination for nitrogen-containing side chains. Challenges include controlling regioselectivity and minimizing decomposition; inert atmospheres (N₂/Ar) and low-temperature conditions (<0°C) are recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : To confirm the pyridine ring’s substitution pattern and methyl-hydroxylamine linkage. The trifluoromethyl group’s deshielding effect on adjacent protons is notable.
- FT-IR : To identify N–O stretching vibrations (~930 cm⁻¹) and O–H/N–H bonds (~3300 cm⁻¹).
- Mass Spectrometry (HRMS) : For verifying molecular weight (e.g., [M+H]⁺ expected at ~237.06 g/mol). Reference compounds in and use similar workflows .
Q. How does the trifluoromethyl group influence the compound’s solubility and polarity?
- Methodology : The electron-withdrawing CF₃ group reduces basicity of the pyridine nitrogen, enhancing lipophilicity. Solubility can be assessed via shake-flask experiments in solvents like DMSO, water, or ethanol. Chromatographic retention times (HPLC with C18 columns) provide polarity insights. highlights analogous pyridine-carboxylic acids with solubility profiles influenced by CF₃ .
Advanced Research Questions
Q. What computational approaches can elucidate the electronic effects of the trifluoromethyl group on the pyridine ring’s reactivity?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution and frontier molecular orbitals (HOMO/LUMO). For instance, ’s pyrrole-carboxamide derivative uses DFT to correlate substituent effects with bioactivity. Natural Bond Orbital (NBO) analysis quantifies hyperconjugation between CF₃ and the ring .
Q. What kinetic and thermodynamic factors govern the stability of this compound under varying pH and temperature?
- Methodology : Accelerated stability studies (e.g., 40–80°C, pH 1–13) monitored via HPLC. Degradation pathways (e.g., hydrolysis of N–O bonds) are analyzed using Arrhenius plots to calculate activation energy (Eₐ). ’s pyrimidine derivatives emphasize pH-dependent decomposition mechanisms .
Q. How does the hydroxylamine group participate in transition-metal-catalyzed cross-coupling reactions?
- Methodology : The NH–OH group can act as a directing group in C–H activation or as a nucleophile in Ullmann-type couplings. Palladium/copper catalysts (e.g., Pd(OAc)₂/CuI) with ligands (Xantphos) enhance efficiency. ’s benzamide derivatives demonstrate similar coupling strategies for pyridine functionalization .
Q. What side reactions occur during the functionalization of the pyridine ring, and how can selectivity be improved?
- Methodology : Common issues include CF₃ group displacement or hydroxylamine oxidation. Competitive pathways are minimized using bulky ligands (e.g., t-Bu3P) or low-temperature electrophilic substitutions. ’s intermediates highlight regioselective bromination techniques for trifluoromethylpyridines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
